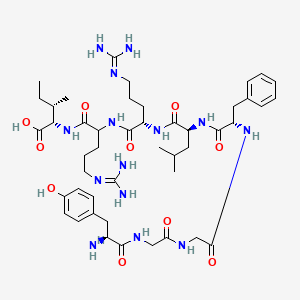

Dynorphin A (1-8)

描述

强啡肽 A (1-8) 是内源性阿片肽强啡肽 A 的一种截短形式。 它包含以下氨基酸序列:酪氨酸-甘氨酸-甘氨酸-苯丙氨酸-亮氨酸-精氨酸-精氨酸-异亮氨酸 . 这种肽以对κ-阿片受体的高亲和力而闻名,尽管它也与μ-和δ-阿片受体相互作用 .

科学研究应用

Dynorphin A (1-8) has a wide range of applications in scientific research:

Chemistry: It is used as a model peptide to study peptide synthesis and degradation.

Biology: Researchers study its role in the nervous system, particularly its interaction with opioid receptors.

作用机制

强啡肽 A (1-8) 主要通过κ-阿片受体发挥作用。与该受体结合后,它激活 G 蛋白偶联受体信号通路,导致各种生理反应。 肽与受体的相互作用会诱导构象变化,从而触发下游信号级联,影响疼痛感知、情绪和应激反应 .

类似化合物:

强啡肽 A (1-13): 强啡肽 A 的较长形式,具有额外的氨基酸。

β-内啡肽: 另一种内源性阿片肽,具有不同的受体亲和力特征。

脑啡肽: 较短的阿片肽,主要与δ-阿片受体相互作用

独特性: 强啡肽 A (1-8) 由于其对κ-阿片受体的高亲和力和特定的氨基酸序列而具有独特性。 这使其成为研究κ-阿片受体药理学和开发选择性κ-阿片受体配体的宝贵工具 .

生化分析

Biochemical Properties

Dynorphin A (1-8) plays a key role in modulating pain in central and peripheral neuronal circuits and a wide array of physiological functions and neuropsychiatric behaviors . It interacts with the kappa opioid receptor, inhibiting the binding of 3H-Bremazocine to the purified kappa receptor .

Cellular Effects

Dynorphin A (1-8) influences cell function by modulating pain, stress, reward, emotion, motivation, cognition, epileptic seizures, itch, and diuresis . It impacts cell signaling pathways, gene expression, and cellular metabolism through its interaction with the kappa opioid receptor .

Molecular Mechanism

At the molecular level, Dynorphin A (1-8) exerts its effects by binding to the kappa opioid receptor . This binding interaction leads to the activation or inhibition of enzymes, changes in gene expression, and modulation of various cellular processes .

Temporal Effects in Laboratory Settings

It is known that Dynorphin A (1-8) exhibits enhanced metabolic stability .

Dosage Effects in Animal Models

It is known that Dynorphin A (1-8) plays a crucial role in pain modulation, which could potentially vary with dosage .

Metabolic Pathways

Dynorphin A (1-8) is involved in the opioid neuromodulatory system . It interacts with the kappa opioid receptor, which is part of its metabolic pathway .

Transport and Distribution

It is known that Dynorphin A (1-8) is a ligand of the kappa opioid receptor, suggesting that it may interact with this receptor for transport and distribution .

Subcellular Localization

As a ligand of the kappa opioid receptor, it is likely that Dynorphin A (1-8) is localized where these receptors are present .

准备方法

合成路线和反应条件: 强啡肽 A (1-8) 通常采用固相肽合成 (SPPS) 方法合成。该方法涉及将受保护的氨基酸依次添加到固定在固体树脂上的不断增长的肽链上。该过程包括:

偶联: 每种氨基酸使用 N,N'-二异丙基碳二亚胺 (DIC) 和羟基苯并三唑 (HOBt) 等试剂偶联到链上。

脱保护: 使用三氟乙酸 (TFA) 去除氨基酸上的保护基团。

工业生产方法: 强啡肽 A (1-8) 的工业生产遵循类似的原理,但规模更大。通常使用自动肽合成仪来提高效率和一致性。 纯化过程使用制备型高效液相色谱 (HPLC) 放大 .

化学反应分析

反应类型: 强啡肽 A (1-8) 主要经历水解和酶降解。 它容易被肽酶切割,肽酶可以将肽分解成更小的片段 .

常用试剂和条件:

水解: 酸性或碱性条件可以水解肽键。

酶降解: 氨基肽酶和内肽酶等酶可以切割特定的肽键.

主要产物: 这些反应的主要产物是较小的肽片段和单个氨基酸 .

4. 科研应用

强啡肽 A (1-8) 在科学研究中具有广泛的应用:

化学: 它被用作模型肽来研究肽合成和降解。

生物学: 研究人员研究它在神经系统中的作用,特别是它与阿片受体的相互作用。

相似化合物的比较

Dynorphin A (1-13): A longer form of dynorphin A with additional amino acids.

Beta-Endorphin: Another endogenous opioid peptide with a different receptor affinity profile.

Enkephalins: Shorter opioid peptides that primarily interact with delta-opioid receptors

Uniqueness: Dynorphin A (1-8) is unique due to its high affinity for the kappa-opioid receptor and its specific amino acid sequence. This makes it a valuable tool for studying kappa-opioid receptor pharmacology and developing selective kappa-opioid receptor ligands .

属性

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H72N14O10/c1-5-27(4)38(44(69)70)60-41(66)33(14-10-20-53-46(50)51)57-40(65)32(13-9-19-52-45(48)49)58-42(67)34(21-26(2)3)59-43(68)35(23-28-11-7-6-8-12-28)56-37(63)25-54-36(62)24-55-39(64)31(47)22-29-15-17-30(61)18-16-29/h6-8,11-12,15-18,26-27,31-35,38,61H,5,9-10,13-14,19-25,47H2,1-4H3,(H,54,62)(H,55,64)(H,56,63)(H,57,65)(H,58,67)(H,59,68)(H,60,66)(H,69,70)(H4,48,49,52)(H4,50,51,53)/t27-,31-,32-,33-,34-,35-,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPLGMBDXVBPEG-VGXZEHLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H72N14O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

981.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

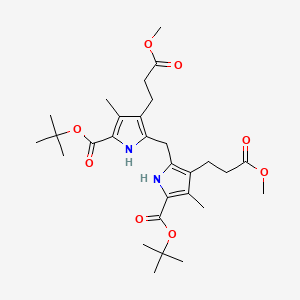

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[bis(2-hydroxyethyl)amino]ethanol;3-(4-chlorophenyl)-6-methoxy-1H-1,3,5-triazine-2,4-dione](/img/structure/B1670930.png)

![methyl 3-[5-formyl-3-[[5-formyl-2-(3-methoxy-3-oxopropyl)-4-methyl-1H-pyrrol-3-yl]methyl]-4-methyl-1H-pyrrol-2-yl]propanoate](/img/structure/B1670932.png)

![(5Z)-3,4-Dimethyl-5-[(3,4-dimethyl-1H-pyrrole-2-yl)methylene]-1H-pyrrole-2(5H)-one](/img/structure/B1670934.png)